molecular formula C₄₀H₈₂O₁₅ B1145508 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol CAS No. 54350-53-7

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol

货号 B1145508
CAS 编号: 54350-53-7
分子量: 803.07
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol (TOTP) is a polyhydroxy fatty acid (PFA) that is found in a variety of plant sources. It is a biologically active molecule and has been studied for its potential therapeutic applications. TOTP has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.

详细的合成方法

Design of the Synthesis Pathway
The synthesis pathway of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.

Starting Materials
1,2-Dibromoethane, Sodium hydroxide, Ethylene glycol, Hydrogen peroxide, Sulfuric acid, Sodium carbonate, Sodium chloride, Sodium sulfate, Wate

Reaction
Step 1: Ethylene glycol is reacted with sodium hydroxide to form sodium ethylene glycolate., Step 2: 1,2-Dibromoethane is added to the sodium ethylene glycolate solution and the mixture is heated to form 1,2-bis(2-hydroxyethoxy)ethane., Step 3: 1,2-bis(2-hydroxyethoxy)ethane is oxidized with hydrogen peroxide in the presence of sulfuric acid to form 1,2-bis(2-hydroperoxyethoxy)ethane., Step 4: The resulting 1,2-bis(2-hydroperoxyethoxy)ethane is treated with sodium carbonate to form 3,6,9,12-tetraoxatricosane-1,24-diol., Step 5: 3,6,9,12-tetraoxatricosane-1,24-diol is further reacted with sodium hydroxide and sodium chloride to form 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol., Step 6: The product is purified by recrystallization and drying.

科学研究应用

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has been studied for its potential to treat diabetes, obesity, and metabolic syndrome. It has also been studied for its potential to reduce the risk of cardiovascular disease.

作用机制

The exact mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol is still unknown. However, it is believed to work by activating the PPARγ receptor, which is involved in regulating lipid and glucose metabolism. It is also believed to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation.

生化和生理效应

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to reduce the risk of cardiovascular disease. In addition, 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has been found to reduce the risk of obesity and metabolic syndrome.

实验室实验的优点和局限性

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have a number of beneficial effects. However, there are some limitations to using 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol in lab experiments. For example, it is not possible to accurately measure the exact amount of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol that is present in a sample, and it is difficult to determine the exact mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol.

未来方向

There are a number of potential future directions for 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol research. These include further research into its potential therapeutic applications, such as its potential to treat diabetes, obesity, and metabolic syndrome. Additionally, research into the exact mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol could provide insight into how it works and how it could be used to treat various diseases. Finally, research into the exact biochemical and physiological effects of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol could provide further insight into its potential therapeutic applications.

属性

CAS 编号

54350-53-7

产品名称

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol

分子式

C₄₀H₈₂O₁₅

分子量

803.07

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。